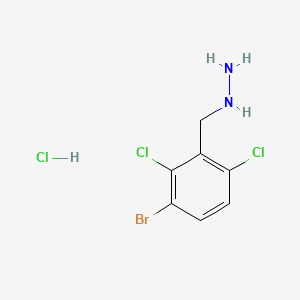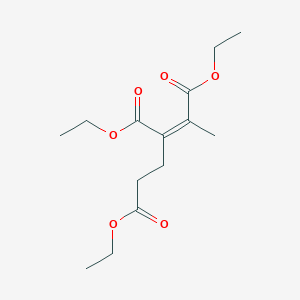![molecular formula C14H22N2O4 B8251797 tert-butyl N-[(2-amino-4,5-dimethoxyphenyl)methyl]carbamate](/img/structure/B8251797.png)
tert-butyl N-[(2-amino-4,5-dimethoxyphenyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(2-amino-4,5-dimethoxyphenyl)methyl]carbamate: is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, an amino group, and two methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-amino-4,5-dimethoxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-4,5-dimethoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(2-amino-4,5-dimethoxyphenyl)methyl]carbamate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives, depending on the reducing agent used.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: tert-Butyl N-[(2-amino-4,5-dimethoxyphenyl)methyl]carbamate is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a valuable candidate for drug discovery and development.
Industry: The compound can be used in the production of advanced materials, including polymers and coatings. Its unique chemical structure allows for the modification of material properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-amino-4,5-dimethoxyphenyl)methyl]carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the amino and methoxy groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
- tert-Butyl N-[(2-amino-3,4-dimethoxyphenyl)methyl]carbamate
- tert-Butyl N-[(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate
- tert-Butyl N-[(2-amino-4,5-dimethoxyphenyl)propyl]carbamate
Uniqueness: tert-Butyl N-[(2-amino-4,5-dimethoxyphenyl)methyl]carbamate is unique due to the specific positioning of the amino and methoxy groups on the phenyl ring. This structural arrangement can lead to distinct chemical reactivity and biological activity compared to its analogs. The presence of the tert-butyl group also imparts steric hindrance, which can influence the compound’s stability and interaction with other molecules.
Properties
IUPAC Name |
tert-butyl N-[(2-amino-4,5-dimethoxyphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-14(2,3)20-13(17)16-8-9-6-11(18-4)12(19-5)7-10(9)15/h6-7H,8,15H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKQLUFSRBTFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1N)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
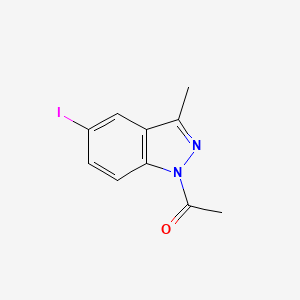
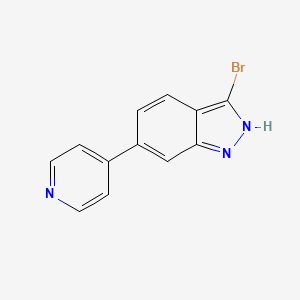
![tert-butyl N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B8251725.png)
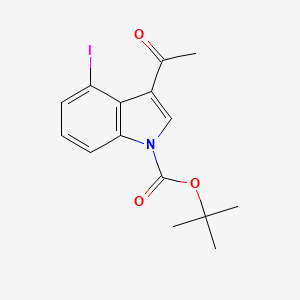
![1-[(Benzyloxy)methyl]-2,4,5-tribromoimidazole](/img/structure/B8251729.png)
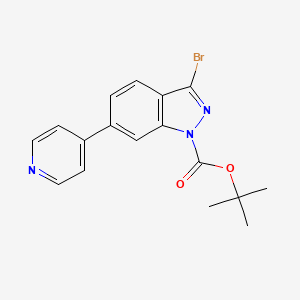
![5-Amino-1-(4-fluorophenyl)4-[3-hydroxybenzoyl]pyrazole](/img/structure/B8251757.png)
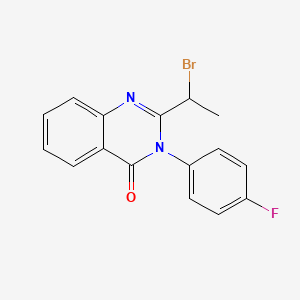
![5-[5-[4-[Tert-butyl(dimethyl)silyl]oxyphenyl]thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B8251768.png)
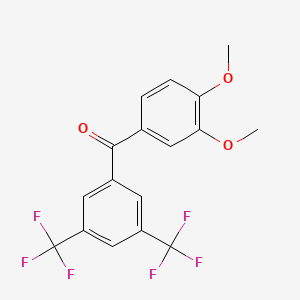
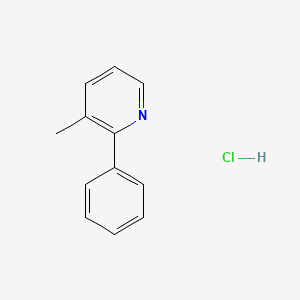
![2-Propanone, 2-[4-fluoro-2-(methylsulfonyl)phenyl]hydrazone](/img/structure/B8251793.png)
